7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound with a unique structure that combines pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the condensation of appropriate precursors. For example, the ester group in ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate can be converted to a methyl group using lithium tetrahydridoborate in the presence of boron trifluoride-diethyl ether complex . This reaction is notable for its mild conditions and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile undergoes various chemical reactions, including:
Reduction: The reduction of the ester group to a methyl group using lithium tetrahydridoborate.
Diazotization: Diazotization followed by reaction with sodium azide to form azido derivatives.
Acylation: Treatment with acetic anhydride to form acetylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium tetrahydridoborate, boron trifluoride-diethyl ether complex, sodium azide, and acetic anhydride. The reactions are typically carried out under mild conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include methylated derivatives, azido derivatives, and acetylated derivatives .
Scientific Research Applications
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
- Ethyl 7-amino-3-tert-butyl-4-thioxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
Uniqueness
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is unique due to its specific substitution pattern and the presence of both pyrazole and triazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8N6O |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
7-amino-3-ethyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile |
InChI |
InChI=1S/C8H8N6O/c1-2-5-8(15)14-7(12-11-5)4(3-9)6(10)13-14/h13H,2,10H2,1H3 |
InChI Key |
WBCSROZEYHNMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2C(=C(NN2C1=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.